molecular formula C14H11BrO2S B3009929 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid CAS No. 98808-50-5

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid

Cat. No. B3009929
CAS RN: 98808-50-5
M. Wt: 323.2
InChI Key: ITEYFCUZWSWOKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a compound with a bromophenyl and a methylsulfanyl group was prepared by alkaline hydrolysis of its corresponding acetate precursor . Another related compound was synthesized using a Lewis acid-catalyzed reaction . These methods suggest that the synthesis of "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" could potentially be achieved through similar synthetic routes, possibly involving halogenated intermediates and sulfanyl group introduction followed by carboxylation steps.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic analysis using FT-IR and FT-Raman was performed on compounds with benzylsulfanyl and phenylsulfanyl groups . The equilibrium geometry and vibrational wave numbers were computed using density functional theory, which is in agreement with XRD results . These studies indicate that the molecular structure of the compound could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The electrochemical behavior of compounds containing azo and sulfo groups has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction . Although "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" does not contain an azo group, the presence of a bromophenyl group could influence its reactivity in a similar fashion, affecting its electrochemical properties and potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been reported, including their nonlinear optical behavior and molecular electrostatic potential (MEP) . The MEP analysis indicates regions of electrophilic and nucleophilic reactivity, which could be used to predict the reactivity of "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" . Additionally, the crystal structure of a related compound is stabilized by hydrogen bonding and halogen bonding, suggesting that "2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid" may also form similar intermolecular interactions .

Scientific Research Applications

Antileukotrienic Agent Synthesis

Jampílek et al. (2004) describe the synthesis of compounds including (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid as potential antileukotrienic drugs. These drugs inhibit leukotrienes, substances that mediate inflammatory and allergic responses. This study highlights the synthesis process and discusses the catalytic hydrogenation in the presence of sulfanyl groups, which is relevant to the chemical structure of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid (Jampílek et al., 2004).

Electrochemical Studies

Mandić et al. (2004) conducted electrochemical studies on compounds like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, which shares a similar structural motif with 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid. The study focuses on the reduction behavior in aqueous solutions and provides insights into the electrochemical properties of sulfanyl-substituted benzoic acids (Mandić et al., 2004).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) explored compounds derived from benzimidazole sulfanyl structures as potent agents against Helicobacter pylori. These compounds, like the 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid, demonstrate significant in vitro microbiological criteria, showing potential in treating H. pylori infections (Carcanague et al., 2002).

Catalytic Applications

Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions. This research is pertinent as it demonstrates the catalytic utility of sulfur-containing compounds, similar to 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid, in organic synthesis (Tayebi et al., 2011).

Cardiotonic Drug Synthesis

Lomov (2019) discusses the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid as an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. This study is relevant for understanding the role of sulfanyl benzoic acids in pharmaceutical synthesis (Lomov, 2019).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEYFCUZWSWOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid

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